molecular formula C6H11NO2 B1584806 1-Methylpyrrolidine-2-carboxylic acid CAS No. 68078-09-1

1-Methylpyrrolidine-2-carboxylic acid

Cat. No.: B1584806
CAS No.: 68078-09-1
M. Wt: 129.16 g/mol
InChI Key: CWLQUGTUXBXTLF-UHFFFAOYSA-N
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Description

1-Methylpyrrolidine-2-carboxylic acid, also known as 1-methylproline, is a derivative of proline, an amino acid commonly found in proteins. This compound is characterized by its five-membered pyrrolidine ring with a carboxylic acid group and a methyl group attached to the nitrogen atom. It has the molecular formula C6H11NO2 and a molecular weight of 129.16 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylpyrrolidine-2-carboxylic acid can be synthesized through various methods. One common approach involves the alkylation of proline derivatives. For instance, the reaction of proline with methyl iodide in the presence of a base such as sodium hydroxide can yield 1-methylproline . Another method involves the reductive amination of pyrrolidine-2-carboxylic acid with formaldehyde and a reducing agent like sodium cyanoborohydride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and purity requirements. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-Methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols

    Substitution: Amides, esters

Scientific Research Applications

Agricultural Applications

1-Methylpyrrolidine-2-carboxylic acid has emerged as a promising plant growth regulator, demonstrating significant effects on the growth and yield of various crops.

Growth Promotion in Plants

Recent studies indicate that this compound can enhance plant growth parameters significantly. For instance:

  • Cucumber Seedlings : When applied at concentrations ranging from 10 to 1000 nM, the compound increased plant height, leaf area, and overall biomass. Specific enhancements observed included:
    • Root length: Increased by 225%
    • First true leaf area: Increased by 41%
    • Whole plant fresh weight: Increased by 112% .
  • Strawberry Plants : A concentration of 1000 nM was found to improve plant height by 15% and branch number by 70% when applied via foliar treatment .

These findings suggest that the compound acts as a natural biostimulant, promoting both vegetative growth and reproductive development in plants.

Medicinal Applications

In addition to its agricultural uses, this compound shows potential in therapeutic applications, particularly in neurobiology.

Therapeutic Potential

Research indicates that this compound may exhibit neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. Its structural similarity to other biologically active compounds suggests potential interactions with neurotransmitter systems. Studies have highlighted its moderate antibacterial activity against common pathogens like E. coli and S. aureus, indicating a broader scope of potential medicinal applications .

Comparative Analysis with Other Compounds

To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:

Compound Main Application Efficacy Safety Profile
This compoundPlant growth regulator; NeuroprotectiveHigh (promotes growth significantly)Environmentally friendly
GabapentinPain managementModerate (effective for neuropathic pain)Known side effects
PregabalinNeuropathic pain reliefHigh (similar to gabapentin)Known side effects

Case Study: Cucumber Growth Enhancement

A controlled study demonstrated that applying this compound at varying concentrations led to measurable improvements in cucumber seedling growth metrics over a four-week period. The results were statistically significant compared to untreated controls, confirming the compound's efficacy as a growth enhancer .

Case Study: Strawberry Yield Improvement

In another study focusing on strawberry plants, application of the compound resulted in increased yield parameters such as fruit size and quantity. The research indicated that treated plants not only grew taller but also produced more branches, leading to higher fruiting potential .

Mechanism of Action

The mechanism of action of 1-methylpyrrolidine-2-carboxylic acid involves its interaction with various molecular targets and pathways. As a proline derivative, it can influence protein folding and stability by inducing conformational changes in proline-rich regions of proteins. This can affect protein-protein interactions, enzyme activity, and signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the methyl group on the nitrogen atom, which can influence its chemical reactivity and biological activity. This structural modification can enhance its stability and alter its interaction with molecular targets compared to its analogs .

Biological Activity

1-Methylpyrrolidine-2-carboxylic acid (1-MPCA), also known as N-methyl-L-proline, is a bicyclic organic compound with significant biological activity. Its molecular formula is C₆H₁₁NO₂, and it has garnered interest in various fields, including pharmaceuticals and agriculture. This article delves into the biological activities of 1-MPCA, highlighting its therapeutic potential, mechanisms of action, and applications through detailed research findings and case studies.

Chemical Structure and Properties

1-MPCA features a pyrrolidine ring with a methyl group at the nitrogen atom and a carboxylic acid functional group at the second carbon. This unique structure allows for various biological interactions and modifications to enhance its therapeutic efficacy. The compound exists in two stereoisomers, (2R)- and (2S)-1-methylpyrrolidine-2-carboxylic acid, which may exhibit different biological properties due to chirality .

Biological Activities

1-MPCA has been shown to exhibit a range of biological activities:

  • Neuroprotective Effects : Research indicates that 1-MPCA may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases. Studies have demonstrated its ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress .
  • Antimicrobial Activity : In vitro studies have revealed that derivatives of 1-MPCA demonstrate moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. For instance, one derivative exhibited inhibition zones of 17 mm and 15 mm against these bacteria, respectively .
  • Plant Growth Regulation : Recent studies have highlighted the role of 1-MPCA as a natural plant growth regulator. It has been shown to significantly enhance plant height, root length, and overall biomass in crops such as strawberries when applied at specific concentrations .

The mechanisms through which 1-MPCA exerts its biological effects are multifaceted:

  • Neurotransmitter Modulation : 1-MPCA acts as a precursor for neurotransmitters, influencing synaptic transmission and neuronal excitability. This modulation is crucial for its neuroprotective effects .
  • Antimicrobial Mechanism : The antibacterial activity of 1-MPCA derivatives may be attributed to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival .
  • Plant Hormonal Activity : As a plant growth regulator, 1-MPCA mimics natural plant hormones, influencing processes such as cell division and elongation, thereby promoting growth under various environmental conditions .

Neuroprotection in Neurodegenerative Models

A study investigated the effects of 1-MPCA on neuronal cells exposed to neurotoxic agents. The results indicated that treatment with 1-MPCA significantly reduced cell death and oxidative stress markers compared to untreated controls. This suggests its potential as a therapeutic agent in conditions like Alzheimer's disease.

Antibacterial Efficacy

In a comparative study involving several compounds, 1-MPCA derivatives were tested against common pathogenic bacteria. The results showed that certain derivatives had superior antibacterial properties compared to traditional antibiotics, highlighting their potential in combating antibiotic-resistant strains .

Agricultural Applications

Field trials demonstrated that applying 1-MPCA at concentrations of 1000 nM resulted in a remarkable increase in strawberry plant height by 15% and branch number by 70% compared to control groups. This underscores the compound's efficacy as an environmentally friendly growth regulator .

Summary Table of Biological Activities

Biological ActivityDescriptionReferences
Neuroprotective EffectsModulates neurotransmitter systems; protects against oxidative stress
Antimicrobial ActivityModerate activity against S. aureus and E. coli
Plant Growth RegulationEnhances growth metrics in crops like strawberries

Properties

IUPAC Name

1-methylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-7-4-2-3-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLQUGTUXBXTLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10274275
Record name 1-methylpyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10274275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68078-09-1
Record name 1-methylpyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10274275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methylpyrrolidine-2-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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